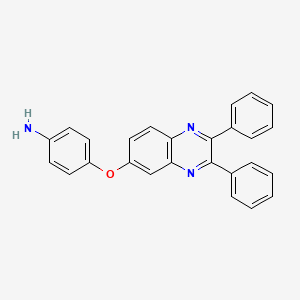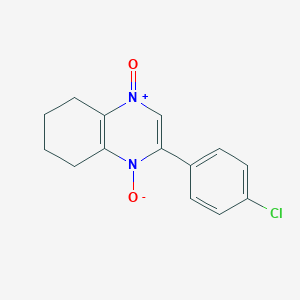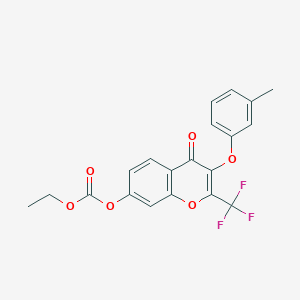
4-(2,3-Diphenyl-quinoxalin-6-yloxy)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline is a complex organic compound that belongs to the quinoxaline family. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and materials science .
Métodos De Preparación
The synthesis of 4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline typically involves the Buchwald-Hartwig amination reaction. This method is known for its efficiency in forming carbon-nitrogen bonds. The reaction conditions often include the use of palladium catalysts and ligands, along with bases such as potassium carbonate, in an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of amine-substituted products.
Aplicaciones Científicas De Investigación
4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of optoelectronic devices due to its unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline involves its interaction with specific molecular targets. The presence of intramolecular charge transfer (ICT) transitions in its structure allows it to participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline can be compared with other quinoxaline derivatives, such as:
2,3-diphenylquinoxaline: Known for its stability and use in material science.
Quinoxaline-2-carboxylic acid: Studied for its biological activities.
6,7-dimethoxyquinoxaline: Used in the synthesis of various pharmaceuticals.
The uniqueness of 4-[(2,3-diphenylquinoxalin-6-yl)oxy]aniline lies in its specific structural arrangement, which imparts distinct photophysical and electrochemical properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C26H19N3O |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
4-(2,3-diphenylquinoxalin-6-yl)oxyaniline |
InChI |
InChI=1S/C26H19N3O/c27-20-11-13-21(14-12-20)30-22-15-16-23-24(17-22)29-26(19-9-5-2-6-10-19)25(28-23)18-7-3-1-4-8-18/h1-17H,27H2 |
Clave InChI |
RGXNEMUBYDNUIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615041.png)
![3-(4-ethoxyphenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11615047.png)
![3-(4-chlorophenyl)-3-[2-(prop-2-en-1-yl)phenoxy]-2-benzofuran-1(3H)-one](/img/structure/B11615052.png)
![2-[(4-Chlorobenzyl)thio]-4,6,8-trimethylquinazoline](/img/structure/B11615060.png)
![10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11615062.png)
![1-{1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11615076.png)

![N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]phenyl}acetamide](/img/structure/B11615090.png)

![ethyl {[4-(3-methoxyphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl]sulfanyl}acetate](/img/structure/B11615110.png)
![4-[(2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11615111.png)
![3,4,5-triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11615119.png)
![4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11615122.png)
![[3-Hydroxy-2-oxo-3-(2-oxo-2-p-tolyl-ethyl)-2,3-dihydro-indol-1-yl]-acetic acid methyl ester](/img/structure/B11615128.png)
